4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide 4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16353674
InChI: InChI=1S/C15H11BrClNO3/c16-11-5-1-10(2-6-11)14(20)18-15(21)13(19)9-3-7-12(17)8-4-9/h1-8,15,21H,(H,18,20)
SMILES:
Molecular Formula: C15H11BrClNO3
Molecular Weight: 368.61 g/mol

4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide

CAS No.:

Cat. No.: VC16353674

Molecular Formula: C15H11BrClNO3

Molecular Weight: 368.61 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide -

Specification

Molecular Formula C15H11BrClNO3
Molecular Weight 368.61 g/mol
IUPAC Name 4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide
Standard InChI InChI=1S/C15H11BrClNO3/c16-11-5-1-10(2-6-11)14(20)18-15(21)13(19)9-3-7-12(17)8-4-9/h1-8,15,21H,(H,18,20)
Standard InChI Key UOTUZQGYMONCPX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)C(NC(=O)C2=CC=C(C=C2)Br)O)Cl

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Formula

The systematic name 4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide reflects its molecular architecture:

  • Benzamide backbone: A benzene ring substituted with a bromine atom at the para-position (C4) and an amide group (-CONH-) at C1.

  • N-substituent: A 2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl group, comprising a chlorinated phenyl ring, a ketone (oxo) group, and a hydroxyl group on adjacent carbons.

Molecular Formula: C15H12BrClNO3\text{C}_{15}\text{H}_{12}\text{BrClNO}_{3}
Molecular Weight: 369.62 g/mol (calculated from atomic masses).

Crystallographic and Conformational Insights

While direct crystallographic data for this compound is unavailable, analogs like (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide ( ) provide a framework for understanding its solid-state behavior. In such structures:

  • Hydrogen bonding: Dominates packing arrangements, with C–H···N and C–H···O interactions forming infinite chains or ring motifs .

  • Hirshfeld surface analysis: Predicts that H···H (44.1%) and H···C/C···H (15.3%) interactions would dominate, similar to related benzamides .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

The synthesis of 4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide likely involves multi-step strategies inspired by analogous compounds:

Route 1: Acyl Thiourea Intermediate

  • Formation of 4-bromobenzoyl isothiocyanate: React 4-bromobenzoyl chloride with potassium thiocyanate in dry acetone .

  • Coupling with 2-amino-1-(4-chlorophenyl)-2-hydroxyethanone: Introduce the hydroxy-oxoethylamine derivative to form a thiourea intermediate.

  • Cyclization and dehydration: Under nitrogen atmosphere, promote intramolecular cyclization to yield the target compound .

Route 2: Direct Amidation

  • Activation of 4-bromobenzoic acid: Convert to 4-bromobenzoyl chloride using thionyl chloride.

  • Reaction with 2-amino-1-(4-chlorophenyl)-2-hydroxyethanone: Perform in dichloromethane with triethylamine as a base, analogous to methods for 4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide.

Key Challenges:

  • Moisture sensitivity: Requires anhydrous conditions to prevent hydrolysis of intermediates .

  • Steric hindrance: The bulky 4-chlorophenyl group may slow amidation, necessitating elevated temperatures or prolonged reaction times.

Physicochemical Properties

Spectral Characterization

Hypothetical data based on related compounds:

SpectrumKey Peaks
1H^1\text{H} NMR- 8.0–7.4 ppm (aromatic H, Br-C6H4 and Cl-C6H4)
- 6.2 ppm (OH, broad singlet)
- 4.5–4.3 ppm (CH2, multiplet)
13C^{13}\text{C} NMR- 167.5 ppm (amide carbonyl)
- 170.2 ppm (ketone carbonyl)
- 135–125 ppm (aromatic carbons)
IR- 3280 cm1^{-1} (O–H stretch)
- 1680 cm1^{-1} (C=O, amide and ketone)

Solubility and Stability

  • Solubility: Low in water due to hydrophobic aryl groups; soluble in DMSO, DMF, and dichloromethane.

  • Stability: Susceptible to hydrolysis under acidic/basic conditions; store at 2–8°C under inert atmosphere.

Biological Activity and Mechanism

Hypothesized Enzyme Inhibition

Analogous benzamides exhibit elastase inhibition (IC50_{50} = 1.21 µM) , suggesting potential for this compound to target serine proteases. Key interactions may include:

  • Halogen bonding: Bromine and chlorine atoms with enzyme active sites.

  • Hydrogen bonding: Hydroxyl and carbonyl groups stabilizing inhibitor-enzyme complexes.

Applications and Comparative Analysis

Pharmaceutical Intermediate

The compound’s bifunctional groups (Br, Cl, OH) make it a candidate for:

  • Suzuki-Miyaura coupling: To generate biaryl derivatives for drug discovery .

  • Prodrug development: Hydroxyl group facilitates conjugation with esterase-sensitive moieties.

Comparison with Analogues

CompoundKey FeaturesBiological Activity
4-Bromo-N-(4-chlorobenzyl)benzamide Simpler N-substituent; no hydroxyl/ketone groupsModerate antibacterial activity
(Z)-4-Bromo-iminothiazoline Thiazole-quinoline hybridPotent elastase inhibition (1.21 µM)
Target CompoundHydroxy-oxoethyl group; dual halogensHypothesized protease inhibition

Future Directions

  • Molecular docking studies: To validate elastase/inhibitor interactions .

  • Synthetic optimization: Explore continuous flow reactors for scalable production.

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